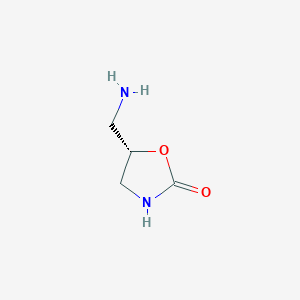

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one CAS 1319737-99-9 properties

An In-Depth Technical Guide to (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (CAS 1319737-99-9): A Core Scaffold for Modern Therapeutics

Introduction: The Significance of a Chiral Building Block

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a chiral heterocyclic compound that serves as a pivotal structural motif and key synthetic intermediate in medicinal chemistry. While a simple molecule in its own right, its true significance lies in its role as the foundational core for the oxazolidinone class of therapeutics. This class represents one of the most important advances in antibacterial agents in recent decades, primarily due to a unique mechanism of action that confers activity against a wide array of multi-drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1][2]. The first member of this class to receive regulatory approval, Linezolid, incorporates this essential scaffold and has set a precedent for its utility[1][3][4]. Beyond its established role in antibacterial drug discovery, the versatile oxazolidinone core has been explored for a range of other therapeutic applications, including antithrombotic agents and treatments for central nervous system disorders[5][6][7].

This guide provides an in-depth technical overview of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one, intended for researchers, chemists, and drug development professionals. It will cover the compound's fundamental properties, its critical role and mechanism of action within the broader oxazolidinone class, validated synthetic strategies for its incorporation into more complex molecules, and essential safety protocols.

Physicochemical and Structural Properties

The fundamental properties of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one are summarized below. This data is critical for its use in synthesis, including solubility considerations, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1319737-99-9 | [8] |

| Molecular Formula | C₄H₈N₂O₂ | [8] |

| Molecular Weight | 116.12 g/mol | [8] |

| Synonym(s) | (S)-5-(aminomethyl)oxazolidin-2-one | |

| InChI Key | HUHZAMBLEKHDBP-VKHMYHEASA-N | [8] |

| Typical Purity | ≥96% | [8] |

| Related Compound (HCl Salt) | CAS: 1638763-83-3; MW: 152.58 g/mol | [9] |

The Oxazolidinone Core: A Unique Mechanism of Action in Antibacterials

The therapeutic power of drugs derived from (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one stems from the novel mechanism of action of the oxazolidinone class. Unlike many other antibiotics that target later stages of protein elongation or cell wall synthesis, oxazolidinones act at the very genesis of bacterial protein synthesis[2][10].

Pillar of Expertise: Causal Explanation The unique mechanism is the primary reason for the lack of cross-resistance with other antibiotic classes. By targeting the initiation step, oxazolidinones circumvent resistance mechanisms that have evolved to combat drugs acting on subsequent elongation steps.

The key mechanistic steps are as follows:

-

Target Binding: Oxazolidinones selectively bind to the 50S large ribosomal subunit of the bacterial ribosome[2].

-

Site of Interaction: The binding site is located on the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC)[3].

-

Inhibition of Initiation Complex: This binding event physically obstructs the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) at the ribosomal P-site[10][11].

-

Prevention of Translation: By preventing the formation of a functional 70S initiation complex, the synthesis of all bacterial proteins is halted before the first peptide bond can be formed, leading to a bacteriostatic effect[2][10][11].

Synthetic Strategies & Methodologies

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is rarely the final therapeutic agent but rather a crucial chiral intermediate. Synthetic campaigns typically focus on its derivatization, most commonly through N-arylation of the oxazolidinone ring nitrogen and acylation or sulfonylation of the C5-aminomethyl side chain[12][13].

A common and field-proven synthetic approach involves building the N-aryl oxazolidinone core first, followed by revealing the key aminomethyl group from a protected precursor. The following protocol is a representative example of a key deprotection step to yield the target amine functionality, adapted from methodologies used in the synthesis of novel oxazolidinone derivatives[5][12].

Protocol: Deprotection of a Phthalimide Precursor to Yield the Primary Amine

This protocol describes the liberation of the (5S)-5-(aminomethyl) group from its phthalimide-protected precursor. Phthalimide is an excellent protecting group for primary amines as it is robust to many reaction conditions and can be cleaved cleanly under specific nucleophilic attack.

Expertise & Trustworthiness: This method is self-validating. The choice of hydrazine hydrate is causal; it acts as a potent dinucleophile that attacks the carbonyls of the phthalimide ring, leading to an irreversible cyclization to form the highly stable phthalhydrazide byproduct, which drives the reaction to completion. The success of the reaction is validated by the disappearance of the starting material (monitored by TLC or LC-MS) and the characterization of the final product via NMR and Mass Spectrometry to confirm the presence of the free amine and the correct mass.

Materials & Reagents:

-

2-({(5S)-3-[Aryl]-2-oxo-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione (Protected Precursor, 1.0 equiv)

-

Methanol (or Ethanol)

-

Hydrazine hydrate (aqueous solution, ~5.0 equiv)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate solution

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the phthalimide-protected oxazolidinone precursor (1.0 equiv) in methanol (approx. 2-3 mL per gram of starting material).

-

Reagent Addition: At ambient temperature (25-30 °C), add the aqueous solution of hydrazine hydrate (5.0 equiv) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 60-65 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. A dense white precipitate (phthalhydrazide) will typically form.

-

Cooling and Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water (approx. 10 mL per gram of starting material).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (2 x 10 mL per gram of starting material). Note: For some derivatives, a pH adjustment with sodium bicarbonate may be necessary to ensure the amine is in its free base form for efficient extraction.

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (5S)-5-(aminomethyl)-3-[Aryl]-1,3-oxazolidin-2-one derivative.

-

Purification & Validation: The crude product can be used directly or purified further by flash column chromatography on silica gel. The final structure and purity must be validated by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Safety and Handling

While data on the specific topic compound is limited to vendor information, the hydrochloride salt provides guidance on the potential hazards of the structural class[9]. Standard laboratory procedures for handling chemical intermediates should be strictly followed.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[14][15]. Ensure eyewash stations and safety showers are readily accessible[14].

-

Personal Protective Equipment (PPE):

-

GHS Hazards (based on HCl salt):

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[14].

Conclusion

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a cornerstone of modern medicinal chemistry, particularly in the fight against antimicrobial resistance. Its value is not as an end product but as a high-value, chiral building block that enables the synthesis of potent oxazolidinone therapeutics. A thorough understanding of its properties, the mechanism of action it imparts, and the synthetic protocols for its manipulation are essential for researchers aiming to develop the next generation of drugs in this vital chemical class. The methodologies and principles outlined in this guide provide a solid foundation for the successful application of this compound in drug discovery and development programs.

References

-

Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. National Center for Biotechnology Information (PMC). [Link]

-

One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. [Link]

-

Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. ACS Infectious Diseases. [Link]

-

Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Research Journal of Pharmacy and Technology. [Link]

-

Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. Taylor & Francis Online. [Link]

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications. [Link]

-

5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. PubChem. [Link]

-

A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. ACS Publications. [Link]

-

Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. [Link]

-

A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica. [Link]

-

Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. ResearchGate. [Link]

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

-

Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. [Link]

-

Mechanism of action of the oxazolidinone antibacterial agents. PubMed. [Link]

-

ISOPROPYL ALCOHOL 99%. USA Lab. [Link]

-

Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Isopropanol 99% USP. ChemCentral.com. [Link]

-

Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. National Center for Biotechnology Information (PMC). [Link]

- Aminomethyl-5 oxazolidinic derivatives and therapeutic use thereof.

-

Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. MDPI. [Link]

-

1,3-OXAZOLIDIN-5-ONES DERIVED FROM PROLINE AS CHIRAL COMPONENTS IN THE SYNTHESIS OF PREDICTIVE ENANTIOSELECTIVE COUPLING REAGENT. Biblioteka Nauki. [Link]9369.pdf)

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 6. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4476136A - Aminomethyl-5 oxazolidinic derivatives and therapeutic use thereof - Google Patents [patents.google.com]

- 8. (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one | 1319737-99-9 [sigmaaldrich.com]

- 9. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. ethosbiosciences.com [ethosbiosciences.com]

- 16. 5-(Aminomethyl)-1,3-oxazolidin-2-one 97% | CAS: 119736-09-3 | AChemBlock [achemblock.com]

A Comprehensive Technical Guide to (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one for Advanced Research and Development

This guide provides an in-depth analysis of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document covers the compound's fundamental properties, stereoselective synthesis, critical applications, and robust analytical protocols, offering a definitive resource for its use in advanced pharmaceutical research.

Core Physicochemical Properties and Structure

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. The specific (S)-stereochemistry at the C5 position is crucial for the biological activity of its derivatives, a principle that underpins its value in asymmetric synthesis.[1]

The foundational properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₂O₂ | |

| Molecular Weight | 116.12 g/mol | |

| CAS Number | 1319737-99-9 | |

| IUPAC Name | (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one | --- |

| Synonym | (S)-5-(aminomethyl)oxazolidin-2-one | |

| InChI Key | HUHZAMBLEKHDBP-VKHMYHEASA-N |

The molecular structure, featuring a primary amine and a carbamate within a five-membered ring, provides two key points for chemical modification, making it a versatile scaffold in drug design.

Caption: 2D structure of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a critical process, as the stereocenter directly influences the pharmacological profile of the final active pharmaceutical ingredient (API). A common and efficient strategy involves starting from commercially available, enantiopure precursors like (S)-epichlorohydrin.[2]

This approach ensures the desired stereochemistry is locked in from the beginning of the synthetic sequence, avoiding costly and often inefficient chiral resolution steps later in the process. The causality is clear: by using a chiral pool starting material, the stereochemical integrity is maintained throughout the reaction sequence, leading to a highly pure final product.

A generalized workflow for its synthesis is outlined below. This process typically involves an initial nucleophilic opening of the epoxide ring, followed by cyclization to form the oxazolidinone core, and subsequent deprotection to reveal the primary amine.[2][3]

Caption: Generalized synthetic workflow from a chiral precursor.

Applications in Drug Discovery and Development

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, renowned for its role in a novel class of antibiotics that inhibit bacterial protein synthesis.[1][4][5] These agents act by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[6] This unique mode of action makes them effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][7]

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one serves as a key intermediate in the synthesis of numerous oxazolidinone antibiotics.[2]

-

Linezolid (Zyvox): The first FDA-approved oxazolidinone antibiotic, which established the clinical importance of this class.[7][8]

-

Tedizolid (Sivextro): A second-generation oxazolidinone with enhanced potency.[5]

-

Rivaroxaban (Xarelto): While not an antibiotic, the synthesis of this widely used anticoagulant also employs an oxazolidinone intermediate, showcasing the scaffold's versatility. The core structure is used to correctly orient the functional groups necessary for inhibiting Factor Xa.[9]

The aminomethyl group at the C5 position acts as a crucial "handle." It allows for the covalent attachment of various side chains and aromatic groups, which are modulated to fine-tune the drug's potency, spectrum of activity, and pharmacokinetic properties.[3] Research continues to explore modifications at this site to overcome resistance and broaden the antibacterial spectrum.[5] Beyond antibiotics, the oxazolidinone core is being investigated for other therapeutic areas, including oncology.[10]

Analytical and Quality Control Protocols

Ensuring the chemical purity and, most critically, the enantiomeric purity of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is paramount. The presence of the undesired (R)-enantiomer can lead to reduced efficacy or off-target effects in the final drug product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[11][12][13]

Protocol: Enantiomeric Purity Assessment by Chiral HPLC

This protocol provides a self-validating system for quantifying the enantiomeric excess (e.e.) of the target compound.

Objective: To separate and quantify the (S)- and (R)-enantiomers of 5-(aminomethyl)-1,3-oxazolidin-2-one.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase Column (e.g., polysaccharide-based like CHIRALPAK® or macrocyclic glycopeptide-based like CHIROBIOTIC®)[12][14]

-

Mobile Phase: Hexane/Ethanol/Diethylamine (DEA) mixture (typical for normal phase)

-

Sample: (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one dissolved in mobile phase

-

Reference Standard: Racemic 5-(aminomethyl)-1,3-oxazolidin-2-one

Methodology:

-

System Preparation:

-

Install the selected chiral column.

-

Prepare the mobile phase (e.g., 80:20:0.1 Hexane:Ethanol:DEA). The amine additive (DEA) is crucial for achieving good peak shape with basic analytes like this one.[13]

-

Degas the mobile phase thoroughly.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set UV detection at an appropriate wavelength (e.g., 210 nm).

-

-

Reference Injection:

-

Inject the racemic standard. This is a critical validation step to confirm that the method is capable of separating the two enantiomers and to establish their respective retention times.

-

-

Sample Analysis:

-

Inject the sample solution of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one.

-

Record the chromatogram for a sufficient duration to allow all components to elute.

-

-

Data Interpretation:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times from the racemic standard run.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100

-

Caption: Workflow for chiral HPLC purity validation.

Protocol: Structural Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure. For determining enantiopurity via NMR, a chiral solvating agent can be used to induce diastereomeric differentiation in the chemical shifts.[11]

Objective: To confirm the chemical structure and assess enantiomeric purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the analyte in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

For enantiomeric purity assessment, add a stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a BINOL derivative).[11]

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H-NMR spectrum.

-

Key signals to observe for structural confirmation include the aminomethyl protons (CH₂-NH₂), the diastereotopic protons on the C4 position (O-CH₂-CH), and the proton at the C5 stereocenter (CH-CH₂).

-

-

Data Interpretation:

-

Structural Confirmation: Verify that the chemical shifts, coupling constants, and integration values match the expected structure of 5-(aminomethyl)-1,3-oxazolidin-2-one.

-

Enantiomeric Purity: In the presence of the chiral solvating agent, specific protons in the (S)- and (R)-enantiomers will experience different magnetic environments, causing their signals to split. The integration ratio of these split signals provides a direct measure of the enantiomeric ratio.

-

References

-

Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]

-

Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 549-558. [Link]

-

Singh, S. B., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Scientia Pharmaceutica, 81(1), 1-24. [Link]

-

Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via¹H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26233-26240. [Link]

-

Ismail, M., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(12), 1269-1274. [Link]

-

Patel, P. D., et al. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. Polycyclic Aromatic Compounds. [Link]

-

Ochoa-Terán, A., & Rivero, I. A. (2014). Synthesis of 5-substituted 1,3-oxazolidin-2-ones. ResearchGate. [Link]

-

de Almeida, M. V., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 398-422. [Link]

-

Kazakevich, Y., & LoBrutto, R. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Iannazzo, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253. [Link]

-

Kráľová, K., & Čižmáriková, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. [Link]

-

Armentano, B., et al. (2022). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International Journal of Molecular Sciences, 23(17), 9691. [Link]

-

Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

-

Shinabarger, D. L., et al. (1997). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136. [Link]

Sources

- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 8. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 9. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 10. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. csfarmacie.cz [csfarmacie.cz]

Technical Guide: Solubility Profile & Processing of 5-(aminomethyl)-2-oxazolidinone HCl

The following guide details the solubility profile and handling of 5-(aminomethyl)-2-oxazolidinone hydrochloride , a critical chiral building block in the synthesis of oxazolidinone antibiotics (e.g., Linezolid).

Executive Summary

5-(aminomethyl)-2-oxazolidinone hydrochloride (CAS: 1788036-27-0 / 1638763-83-3) is the ionic salt form of the core oxazolidinone pharmacophore. Its solubility behavior is dominated by the strong ionic lattice interactions of the hydrochloride moiety, rendering it highly hydrophilic.

For researchers and process chemists, this compound presents a binary solubility landscape: it is highly soluble in water and high-dielectric protic solvents , but exhibits negligible solubility in standard non-polar organic extraction solvents . This distinct profile dictates that isolation must typically occur via precipitation/crystallization rather than liquid-liquid extraction.

Physicochemical Profile

| Property | Specification |

| Chemical Formula | C₄H₈N₂O₂[1][2][3] · HCl |

| Molecular Weight | 152.58 g/mol |

| Physical State | White to pale-yellow crystalline solid |

| Polarity | High (Ionic Salt) |

| H-Bond Donors | 3 (Amine NH₃⁺, Amide NH) |

| Key Functional Groups | Cyclic Carbamate (Oxazolidinone), Primary Amine Salt |

Mechanistic Solubility Insight

The solubility of this HCl salt is governed by the competition between crystal lattice energy and solvation enthalpy .

-

Protic Solvents (Water, MeOH): The high dielectric constant and H-bonding capability allow these solvents to overcome the lattice energy, stabilizing the dissociated ions (R-NH₃⁺ and Cl⁻).

-

Aprotic/Non-polar Solvents: Solvents like Ethyl Acetate or Hexane lack the dipole moment required to solvate the ion pair, resulting in near-zero solubility. This property is exploited for antisolvent crystallization .

Solubility Landscape Matrix

The following data categorizes solvent compatibility for processing, recrystallization, and cleaning validation.

Quantitative Solubility Estimates (Ambient, 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Utility |

| Aqueous | Water (pH 7) | Very High | > 100 mg/mL | Dissolution, Reaction Medium |

| Protic Polar | Methanol | High | 20 - 50 mg/mL | Recrystallization (Solvent) |

| Protic Polar | Ethanol | Moderate | 5 - 15 mg/mL | Recrystallization (Anti-solvent) |

| Protic Polar | Isopropanol (IPA) | Low | < 2 mg/mL | Anti-solvent / Wash |

| Aprotic Polar | DMSO / DMF | High | > 50 mg/mL | Reaction Co-solvent |

| Aprotic Polar | Acetonitrile | Very Low | < 1 mg/mL | Slurry Wash |

| Ester/Ketone | Ethyl Acetate / Acetone | Insoluble | < 0.1 mg/mL | Precipitation Agent |

| Hydrocarbon | Hexane / Toluene | Insoluble | < 0.01 mg/mL | Phase Separation (Impurity removal) |

| Chlorinated | Dichloromethane (DCM) | Insoluble | < 0.1 mg/mL | Washing (removes non-polar impurities) |

Critical Note: The free base form of this molecule (obtained by neutralizing with NaOH/NaHCO₃) will exhibit a drastically different profile, becoming soluble in DCM and Ethyl Acetate. This guide strictly addresses the HCl salt .

Experimental Workflows

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate specific batch solubility before scaling up.

-

Preparation: Weigh 100 mg of 5-(aminomethyl)-2-oxazolidinone HCl into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments while vortexing.

-

Equilibration: Agitate at 25°C for 4 hours.

-

Observation:

-

If clear solution forms: Calculate solubility (

). -

If solid remains: Filter supernatant (0.45 µm PTFE), evaporate solvent, and weigh residue.

-

-

Calculation:

Protocol B: Purification via Anti-Solvent Recrystallization

The most effective method to purify this salt is exploiting the Methanol/Ethyl Acetate differential.

-

Dissolution: Dissolve crude 5-(aminomethyl)-2-oxazolidinone HCl in the minimum volume of warm Methanol (40°C).

-

Target concentration: ~100 mg/mL.

-

-

Filtration: Filter while warm to remove insoluble mechanical impurities.

-

Nucleation: Slowly add Ethyl Acetate (Anti-solvent) dropwise with stirring until a persistent turbidity is observed.

-

Ratio: Typically 1:3 (MeOH:EtOAc).

-

-

Crystallization: Cool the mixture gradually to 0-5°C over 2 hours.

-

Isolation: Filter the white precipitate under vacuum.

-

Wash: Wash the cake with cold Ethyl Acetate/Hexane (1:1).

-

Drying: Dry in a vacuum oven at 40°C to constant weight.

Process Visualization

Workflow 1: Solubility Logic & Solvent Selection

This diagram illustrates the decision tree for selecting solvents based on the intended process step (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Dissolution vs. Precipitation).

Workflow 2: Recrystallization Pathway

A visual representation of Protocol B, highlighting the critical phase changes.

Caption: Step-by-step unit operations for the purification of the HCl salt via anti-solvent crystallization.

References

-

PubChem. (2023). 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Perrault, W. R., et al. (2013).[4] The Development of a Convergent Green Synthesis of Linezolid. In Scalable Green Chemistry. Jenny Stanford Publishing.[4] Retrieved from [Link][1][3][5][6]

Sources

- 1. CAS 1788036-27-0: 2-Oxazolidinone, 5-(aminomethyl)-, hydro… [cymitquimica.com]

- 2. 5-(Aminomethyl)oxazolidin-2-one hydrochloride | 1638763-83-3 [sigmaaldrich.com]

- 3. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

Strategic Sourcing & Technical Profile: 5-(Aminomethyl)-1,3-oxazolidin-2-one HCl (CAS 1638763-83-3)

[1]

Executive Summary

CAS 1638763-83-3, chemically identified as 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride , is a high-value heterocyclic building block.[1] It serves as a critical scaffold in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid analogs) and monoamine oxidase (MAO) inhibitors.

While often categorized by generalist suppliers alongside "Vilazodone intermediates" due to keyword aggregation, its structural utility is distinct. This compound provides a pre-formed oxazolidinone core with a reactive primary amine handle, allowing researchers to rapidly diversify the C5-position of the ring—a key region for modulating antibacterial potency and pharmacokinetic solubility.

Market Status:

-

Classification: Research Grade (Primary) / Custom Synthesis Intermediate.

-

Pricing Volatility: High. Retail catalog prices exceed $1,000/g , while bulk industrial synthesis (custom orders >100g) drops significantly, indicating a steep "convenience premium" for small-scale research aliquots.

-

Supply Chain Risk: Moderate. Stereochemical ambiguity (racemic vs. enantiopure) in vendor catalogs requires rigorous incoming Quality Control (QC).

Technical Specifications & Chemical Profile

Understanding the physicochemical properties is prerequisite to handling and validating this hygroscopic salt.

| Property | Specification |

| Chemical Name | 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride |

| CAS Number | 1638763-83-3 |

| Molecular Formula | C₄H₈N₂O₂[1][2][3] · HCl |

| Molecular Weight | 152.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, DMSO; Sparingly soluble in EtOH; Insoluble in Hexane/DCM |

| Reactive Moiety | Primary amine (nucleophilic handle for acylation/alkylation) |

| Storage | -20°C, Hygroscopic (Store under Argon/Nitrogen) |

Structural Significance

The oxazolidinone ring is a "privileged structure" in medicinal chemistry. The C5-aminomethyl group is the specific attachment point for the acetamide side chain found in Linezolid (Zyvox) and the phosphate prodrug moiety in Tedizolid .

Mechanism of Action Utility: Researchers utilize this scaffold to synthesize inhibitors that bind to the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of the 70S initiation complex.

Figure 1: Synthetic utility of the 5-(aminomethyl)oxazolidinone scaffold in drug discovery.

Market Analysis & Price Trends

The pricing landscape for CAS 1638763-83-3 is bifurcated between "Catalog Research Grade" and "Bulk Intermediates."

Price Tier Table (2025-2026 Estimates)

| Scale | Supplier Type | Estimated Price Range (USD) | Lead Time |

| 100 mg | Catalog (Sigma/Millipore, etc.) | $150 - $300 | 1-3 Days |

| 1 gram | Catalog (Specialty Pharma) | $800 - $1,200 | 1 Week |

| 10 grams | Custom Synthesis House | $2,000 - $3,500 | 2-4 Weeks |

| 100 grams | Bulk Manufacturer (China/India) | $5,000 - $8,000 | 4-6 Weeks |

Trend Insight: The extreme price per gram at the catalog level ($1,000/g) suggests that major distributors are holding limited stock and pricing it as a "convenience" reagent. For any campaign requiring >5g, custom synthesis or direct sourcing from Asian CROs (Contract Research Organizations) is the only economically viable strategy.

Supplier Landscape

-

Tier 1 (Validation): Sigma-Aldrich (MilliporeSigma), BLD Pharm. High trust, high price. Use for analytical standards.

-

Tier 2 (Bulk/Sourcing): ChemicalBook aggregators, specialized Chinese CROs (e.g., Shanghai Kaiwei, Sharing Tech). Lower price, requires internal QC validation.

-

Warning Signal: Some suppliers list this CAS under "Vilazodone Intermediates." This is likely a keyword error. Verify the structure explicitly before purchase to ensure you are not buying a piperazine derivative.

Sourcing Strategy & Quality Control (QC)

Because this molecule possesses a chiral center at the C5 position, the most critical quality parameter is stereochemistry .

The Stereochemistry Trap

-

CAS 1638763-83-3 is often sold as the racemate or with undefined stereochemistry.

-

Active Drugs: Linezolid and most bioactive oxazolidinones require the (S)-configuration .

-

Risk: Using a racemic scaffold will dilute potency by 50% and introduce an inactive enantiomer that may cause off-target toxicity.

Validated Sourcing Workflow

Figure 2: Decision tree for sourcing based on stereochemical requirements.

Mandatory QC Protocols

Do not accept a Certificate of Analysis (CoA) at face value from Tier 2 suppliers.

-

Identity (H-NMR): Confirm the oxazolidinone ring protons (multiplets at 3.0–4.8 ppm) and the integrity of the aminomethyl group. Ensure no residual Boc-protecting groups remain (common synthesis impurity).

-

Chiral Purity (Chiral HPLC):

-

Column: Chiralpak IA or IC.

-

Mobile Phase: Hexane/IPA + 0.1% Diethylamine.

-

Standard: You must separate the enantiomers to verify if the purchased batch is racemic (50:50) or enantiopure.

-

-

Salt Stoichiometry (Elemental Analysis): Verify it is a mono-hydrochloride. Excess HCl can interfere with subsequent coupling reactions using sensitive bases.

Synthesis & Handling

If sourcing is too expensive or unreliable, the compound can be synthesized in-house.

Common Synthetic Route:

-

Starting Material: 3-chloro-1,2-propanediol or epichlorohydrin.

-

Cyclization: Reaction with a carbamate or isocyanate source to form the oxazolidinone ring.

-

Amination: Conversion of the leaving group (chloride/tosylate) to an azide, followed by reduction to the amine.

Handling Precautions:

-

Hygroscopicity: The HCl salt will absorb water from the air, becoming a sticky gum. Weigh quickly in a glovebox or dry environment.

-

Stability: Stable as a solid at -20°C. In solution (water/methanol), the free amine can attack the carbamate carbonyl (intramolecular reaction) over long periods, leading to ring opening. Always prepare fresh solutions.

References

-

PubChem. (2025).[1] 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride (CID 91800849).[1] National Library of Medicine. [Link]

-

ChemUniverse. (2025).[3] Pricing and Availability for CAS 1638763-83-3.[2][4][Link]

-

National Institutes of Health (NIH). (2019). Discovery of AMG 510 (Sotorasib) and Related KRAS Inhibitors. (Contextual reference for drug discovery workflows). [Link]

Sources

- 1. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 3. 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride [P51354] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. Page loading... [wap.guidechem.com]

Methodological & Application

Protocol for synthesizing linezolid from (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one

Application Note: High-Efficiency Synthesis of Linezolid from (S)-5-(Aminomethyl)-Oxazolidinone Precursor

Scope & Abstract

This application note details the validated protocol for the final synthetic step of Linezolid (Zyvox®), an oxazolidinone antibiotic used for the treatment of multi-drug-resistant Gram-positive bacterial infections.

The protocol focuses on the chemoselective

Therefore, this guide assumes the starting material is the

Critical Material Attributes (CMA)

To ensure process reproducibility, the starting material must meet specific quality criteria.

| Attribute | Specification | Rationale |

| Starting Material | Deacetyl Linezolid | Core scaffold. |

| CAS Number | 168828-90-8 | Unique identifier for the |

| Chemical Purity | Impurities structurally similar to Linezolid are difficult to purge post-acetylation. | |

| Chiral Purity | The (S)-enantiomer is the active antibacterial agent. | |

| Water Content | Excess water hydrolyzes acetic anhydride, altering stoichiometry. | |

| Appearance | Off-white to pale yellow solid | Dark color indicates oxidation products (anilines) that may poison crystallization. |

Synthetic Strategy & Mechanism

The transformation involves the nucleophilic attack of the primary amine of Deacetyl Linezolid onto the carbonyl carbon of acetic anhydride (

Key Mechanistic Considerations:

-

Chemoselectivity: The oxazolidinone ring and the morpholine nitrogen are non-nucleophilic under these conditions. The primary amine is the exclusive reaction site.

-

Racemization Risk: Low. The chiral center at C-5 is sterically protected and not involved in the bond-forming event.

-

Polymorph Control: Linezolid exists in multiple crystal forms. Form II is the thermodynamically stable form required for formulation. The final crystallization step is critical for this control.

Reaction Pathway Diagram

Figure 1: Reaction pathway for the acetylation of Deacetyl Linezolid.

Experimental Protocol

Scale: 10.0 g Input (Deacetyl Linezolid) Expected Yield: 10.5 – 11.0 g (92–96%)

Reagents & Equipment

-

Reactor: 250 mL 3-neck round-bottom flask equipped with overhead stirrer, internal thermometer, and addition funnel.

-

Solvent: Dichloromethane (DCM) – HPLC Grade (Alternative: Ethyl Acetate for greener processing).

-

Reagent: Acetic Anhydride (

, >99%). -

Base: Triethylamine (TEA, >99%).

Step-by-Step Methodology

Step 1: Solubilization

-

Charge 10.0 g (33.86 mmol) of Deacetyl Linezolid into the reactor.

-

Add 100 mL of DCM (10 volumes).

-

Agitate at 200 RPM at Room Temperature (20–25°C) until a clear or slightly hazy solution is obtained.

-

Note: If the amine is a hydrochloride salt, add 1.0 eq of TEA here to liberate the free base before proceeding.

-

Step 2: Acetylation Reaction

-

Cool the reaction mixture to 0–5°C using an ice/water bath.

-

Add 4.1 g (5.6 mL, 40.6 mmol, 1.2 eq) of Triethylamine.

-

Charge 3.8 g (3.5 mL, 37.2 mmol, 1.1 eq) of Acetic Anhydride into the addition funnel.

-

Dropwise Addition: Add

slowly over 20–30 minutes, maintaining internal temperature-

Critical Parameter: Exothermic reaction. Rapid addition can lead to local overheating and impurity formation.

-

-

After addition, warm the mixture to 20–25°C and stir for 60 minutes.

Step 3: In-Process Control (IPC)

-

Sample 50 µL of the reaction mixture and dilute in Acetonitrile.

-

Analyze via HPLC (Method described in Section 6).

-

Acceptance Criteria: Starting material (Amine) < 0.5% area.

Step 4: Workup & Quench

-

Add 50 mL of Deionized Water to the reactor. Stir vigorously for 10 minutes.

-

Transfer to a separatory funnel and separate phases.

-

Wash the organic phase with 50 mL of 1M HCl (to remove unreacted amine/TEA).

-

Wash the organic phase with 50 mL of Saturated

(to remove excess acetic acid). -

Wash with 50 mL Brine.

-

Dry organic layer over anhydrous

, filter, and concentrate under vacuum (Rotavap) at 40°C to an off-white solid.

Step 5: Crystallization (Polymorph Control)

-

Dissolve the crude solid in 50 mL of hot Ethyl Acetate (reflux, ~77°C).

-

Slowly cool to 50°C.

-

(Optional) Seed with pure Linezolid Form II crystals (0.1% w/w).

-

Cool to 0–5°C over 2 hours.

-

Filter the white crystals and wash with cold Ethyl Acetate/Heptane (1:1).

-

Dry in a vacuum oven at 50°C for 12 hours.

Process Flow Diagram (PFD)

Figure 2: Operational workflow for the synthesis and isolation of Linezolid.

Analytical Validation (HPLC)

To validate the synthesis, use the following Reverse-Phase HPLC method.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Times | Deacetyl Linezolid: ~4.2 minLinezolid: ~8.5 min |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Loss of product in aqueous wash. | Re-extract aqueous layers with DCM. Ensure pH of aqueous waste is not acidic enough to protonate the morpholine ring (keep pH > 4). |

| Colored Product | Oxidation of starting material. | Use freshly recrystallized starting material. Perform reaction under Nitrogen atmosphere. |

| Incomplete Reaction | Wet solvent or old Acetic Anhydride. | |

| Oiling Out | Cooling too fast during crystallization. | Re-heat to reflux and cool slower (5°C per 30 mins). Add seed crystals. |

References

-

Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

-

Pearlman, B. A., et al. (2003). "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(3), 441–444. Link

-

Pfizer Inc. (1995). "Substituted oxazolidinones and their use as antimicrobials." US Patent 5,688,792. Link

-

Wang, G., et al. (2014). "Improved Synthesis of Linezolid." Organic Preparations and Procedures International, 46(1), 87-92. Link

Sources

The Versatile Chiral Building Block: A Guide to (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one

Introduction: Unlocking Asymmetric Synthesis with a Privileged Scaffold

In the landscape of modern organic synthesis and drug discovery, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries have emerged as indispensable tools, reliably guiding reactions to produce specific stereoisomers. Among these, oxazolidinone-based auxiliaries, pioneered by Evans, have garnered widespread acclaim for their robustness and predictable stereochemical control. This document provides an in-depth guide to (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one, a highly valuable and versatile chiral building block. Its unique bifunctional nature, possessing both a nucleophilic amine and a latent chiral center within the oxazolidinone core, opens avenues for the synthesis of complex molecular architectures.

This guide is intended for researchers, scientists, and professionals in drug development. It will delve into the fundamental properties, key synthetic transformations, and practical applications of this chiral synthon, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a white to off-white solid. A clear understanding of its physical and chemical properties is crucial for its effective use and safe handling.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₂ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| CAS Number | 1319737-99-9 | |

| Purity | Typically ≥96% | |

| Storage | Store at 0-8 °C | [1] |

Safety and Handling:

As with any chemical reagent, proper safety precautions must be observed. (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one and its hydrochloride salt are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] In case of contact, immediately flush the affected area with copious amounts of water.[3]

Core Synthetic Applications: A Gateway to Chiral Molecules

The primary utility of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one lies in its role as a chiral precursor. The primary amine serves as a versatile handle for a variety of chemical modifications, most notably N-acylation. This transformation attaches a desired acyl group, setting the stage for subsequent diastereoselective reactions.

N-Acylation: The Critical First Step

The N-acylation of the primary amine is the cornerstone of many synthetic strategies employing this building block. This reaction transforms the nucleophilic amine into a stable amide, effectively coupling the chiral auxiliary to a substrate of interest. The general mechanism involves the nucleophilic attack of the amine on an activated carbonyl compound.[5]

Caption: General workflow for the N-acylation of the chiral auxiliary.

Protocol 1: General Procedure for N-Acylation

This protocol provides a robust method for the N-acylation of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one using an acyl chloride.

Materials:

-

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (1.0 eq.)

-

Acyl chloride (1.1 eq.)

-

Triethylamine (1.2 eq.)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add the acyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

-

Purify the product by flash column chromatography on silica gel.

Causality Behind Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride.

-

Triethylamine: This base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[5]

-

Low Temperature Addition: Adding the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

Diastereoselective Transformations

Once the N-acylated oxazolidinone is formed, the chiral environment of the auxiliary directs subsequent reactions to occur with high diastereoselectivity. This is the essence of its utility in asymmetric synthesis. Common applications include diastereoselective alkylations and aldol reactions.[6][7][8] The bulky substituent at the C5 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.

Caption: Key steps in a diastereoselective alkylation reaction.

Cleavage of the Auxiliary

A crucial final step in this synthetic methodology is the cleavage of the chiral auxiliary to yield the desired enantiomerically pure product.[9] The choice of cleavage method is dictated by the desired functional group in the final product.

Common Cleavage Methods:

| Reagent(s) | Product Functional Group | Reference |

| LiOH / H₂O₂ | Carboxylic Acid | [10] |

| LiBH₄ or LiAlH₄ | Primary Alcohol | [9] |

| DIBAL-H | Aldehyde | [9] |

| NaOMe / MeOH | Methyl Ester | [9] |

Protocol 2: Hydrolytic Cleavage to a Chiral Carboxylic Acid

This protocol details the widely used method for cleaving the N-acyl group to afford a chiral carboxylic acid.

Materials:

-

N-Acylated oxazolidinone (1.0 eq.)

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the N-acylated oxazolidinone in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding an excess of aqueous sodium sulfite solution to decompose the remaining peroxide.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Transfer the aqueous residue to a separatory funnel and wash with diethyl ether to remove the recovered chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the chiral carboxylic acid.

Mechanistic Insight and Safety: The reaction proceeds through the formation of a lithium hydroperoxide (LiOOH) species, which is a more effective nucleophile for attacking the exocyclic carbonyl group compared to LiOH.[11][12] It is important to note that the reaction of LiOH with H₂O₂ can evolve oxygen gas, which can pose a safety risk, especially on a larger scale.[10] Therefore, adequate venting and an inert atmosphere are recommended.

Applications in Drug Discovery and Natural Product Synthesis

The versatility of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one and its derivatives has made them valuable intermediates in the synthesis of numerous biologically active compounds. Notably, the oxazolidinone core is a key structural feature in a class of antibiotics, including Linezolid.[13][14][15] The ability to introduce diverse functionality at the 5-position has been explored in the development of new antibacterial agents.[16] Furthermore, the application of this chiral building block extends to the total synthesis of complex natural products, where precise stereochemical control is essential.[8] For instance, derivatives have been used in the synthesis of antithrombotic agents.[17]

Conclusion

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a powerful and versatile chiral building block that provides a reliable platform for asymmetric synthesis. Its utility stems from the strategic placement of a reactive amine handle on a robust chiral scaffold. By understanding the fundamental principles of its reactivity and employing the detailed protocols provided, researchers can effectively harness its potential to construct a wide array of enantiomerically pure molecules for applications in medicinal chemistry, drug discovery, and beyond.

References

-

Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available from: [Link]

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. Available from: [Link]

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available from: [Link]

-

St-Jean, R., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available from: [Link]

-

Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications. Available from: [Link]

-

PubChem. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. Available from: [Link]

- Kim, H. J., et al. (2000). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. The Journal of Organic Chemistry.

-

ResearchGate. Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Available from: [Link]

-

ResearchGate. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF. Available from: [Link]

-

Lee, S., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available from: [Link]

-

Ordóñez, M., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. Available from: [Link]

-

Kumar, P., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. PMC. Available from: [Link]

-

Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available from: [Link]

- Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. Journal of Medicinal Chemistry.

-

Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. Available from: [Link]

-

Majumdar, S., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available from: [Link]

-

D'Angelo, L., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. Available from: [Link]

-

Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. PubMed. Available from: [Link]

-

PubChemLite. 5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride. Available from: [Link]

-

Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. 5-(Aminomethyl)-1,3-oxazolidin-2-one 97% | CAS: 119736-09-3 | AChemBlock [achemblock.com]

- 2. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. connectsci.au [connectsci.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antibacterial activity of 5-substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

Synthesis of Novel Oxazolidinone Antibacterials via Aminomethyl Intermediates: A Comprehensive Protocol and Application Guide

Executive Rationale: The Aminomethyl "Hub" Strategy

Oxazolidinones represent one of the most significant classes of synthetic antibacterial agents developed in the last three decades, exhibiting potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their mechanism of action is unique: they bind to the 23S rRNA of the 50S ribosomal subunit, effectively halting the formation of the 70S initiation complex and preventing bacterial protein synthesis 1.

In drug development and process chemistry, the synthesis of oxazolidinones (such as Linezolid) relies heavily on a convergent strategy. Instead of building the entire molecule linearly, modern synthetic routes construct a central "hub" molecule: the (S)-5-(aminomethyl)-2-oxazolidinone intermediate.

The Causality of the Synthetic Design:

-

Stereochemical Imperative: The binding pocket of the 50S ribosomal subunit has strict steric requirements. The (S)-configuration at the C5 position of the oxazolidinone ring is absolute for antibacterial efficacy. By utilizing chiral starting materials like (R)-epichlorohydrin or (R)-glycidyl butyrate, the ring-closure mechanism naturally inverts or retains specific stereocenters to lock in the required (S)-configuration 2.

-

Late-Stage Diversification (SAR): Isolating the primary amine at the C5-methyl position allows medicinal chemists to perform late-stage acylation, alkylation, or heteroarylation. This means a single large-scale batch of the aminomethyl intermediate can be aliquoted to synthesize hundreds of novel derivatives for Structure-Activity Relationship (SAR) profiling without rebuilding the heterocyclic core 3.

-

Safety and Scalability: Classical syntheses utilized hazardous sodium azide to introduce the nitrogen atom, followed by palladium-catalyzed hydrogenation 4. Modern scalable protocols utilize phthalimide displacement. While adding molecular weight, the phthalimide intermediate is highly crystalline, allowing purification by simple filtration and bypassing explosive azide intermediates and tedious column chromatography.

Synthetic Workflow Visualization

Synthetic workflow of oxazolidinone antibacterials via the aminomethyl hub intermediate.

Self-Validating Experimental Protocols

The following protocols detail the generation of the aminomethyl hub from a phthalimide precursor, followed by its late-stage acylation to generate a model oxazolidinone antibacterial (Linezolid). These steps are designed as self-validating systems, embedding In-Process Controls (IPCs) so the scientist can verify success in real-time.

Phase 1: Deprotection to the Aminomethyl Hub

Objective: Convert (S)-2-[3-(3-fluoro-4-morpholinophenyl)-2-oxo-oxazolidin-5-ylmethyl]-isoindole-1,3-dione to (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

Causality Note: While hydrazine is the classical reagent for Gabriel synthesis deprotection, it is highly toxic and genotoxic. This protocol utilizes aqueous methylamine, which attacks the phthalimide carbonyls to form water-soluble N,N'-dimethylphthalamide, allowing the desired free amine to be easily partitioned into an organic phase 5.

Step-by-Step Procedure:

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 100 g (0.212 mol) of the phthalimide precursor. Suspend the solid in a mixture of methanol (100 mL) and deionized water (400 mL).

-

Reagent Addition: Slowly add 47 g of an aqueous methylamine solution (40% w/w) at 25–30 °C.

-

Thermal Activation: Heat the reaction mixture to 80–85 °C.

-

Self-Validation (Visual): As the reaction progresses, the initial thick suspension will gradually clarify into a homogenous solution as the insoluble phthalimide is converted into the water-soluble phthalamide byproduct and the free amine.

-

-

In-Process Control (IPC): After 2 hours, sample the reaction. Run a TLC (Dichloromethane:Methanol 9:1).

-

Self-Validation (Analytical): The starting material (UV active,

) should be completely absent. A new spot (

-

-

Workup & Extraction: Cool the mixture to 25 °C. Add dichloromethane (DCM, 500 mL) and stir vigorously for 15 minutes. Transfer to a separatory funnel and allow phase separation.

-

Causality: The target aminomethyl intermediate partitions into the dense lower DCM layer, while the methylamine and phthalamide byproducts remain in the upper aqueous layer.

-

-

Isolation: Separate the DCM layer, wash with 200 mL of deionized water to remove residual methylamine, and concentrate under reduced pressure to yield the aminomethyl intermediate as a viscous oil or off-white solid.

Phase 2: Late-Stage Diversification (Acylation)

Objective: Convert the aminomethyl hub into the active antibacterial agent (Linezolid model) via acylation.

Step-by-Step Procedure:

-

Solvation: Dissolve the crude (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one obtained from Phase 1 in 200 mL of dry DCM at 25 °C.

-

Acylation: Dropwise, add 13.0 g (0.127 mol) of acetic anhydride over 30 minutes. (For novel drug discovery, substitute acetic anhydride with a library of novel acyl chlorides or heteroaryl carboxylic acids coupled with EDC/HOBt).

-

Self-Validation (Thermal): The reaction is mildly exothermic. A slight temperature rise confirms the rapid reaction between the primary amine and the acylating agent.

-

-

Quenching: Stir for 60 minutes. Verify completion via TLC (disappearance of the Ninhydrin-positive spot). Quench by slowly adding 100 mL of 5% aqueous sodium bicarbonate. Stir until CO

evolution ceases. -

Crystallization: Separate the organic layer, dry over anhydrous Na

SO-

Self-Validation (Physical): Cooling the slurry to 20 °C will induce massive precipitation of the highly pure, crystalline active pharmaceutical ingredient (API).

-

-

Filtration: Filter the solid, wash with cold cyclohexane, and dry at 50 °C under vacuum.

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative outcomes and analytical markers for a self-validating synthesis workflow.

| Synthetic Step | Reagents / Conditions | Yield (%) | Purity (HPLC) | Key Analytical Markers (Validation) |

| 1. Ring Closure | (R)-glycidyl butyrate, LiOtAm, THF, -78°C to RT | 78 - 82% | > 95% | MS (ESI): [M+H]+ corresponding to hydroxymethyl intermediate.IR: Strong C=O stretch at ~1740 cm⁻¹ (oxazolidinone ring). |

| 2. Phthalimide Disp. | MsCl, TEA, then K-Phthalimide, DMF, 90°C | 85 - 88% | > 98% | ¹H NMR (CDCl₃): Appearance of aromatic phthalimide protons at δ 7.7-7.9 ppm (4H, m). |

| 3. Deprotection | 40% aq. Methylamine, MeOH/H₂O, 80°C, 2h | 90 - 94% | > 97% | TLC: Ninhydrin positive spot ( |

| 4. Acylation (API) | Acetic anhydride, DCM, 25°C, 1h | 75 - 80% | > 99.5% | ¹H NMR (DMSO-d₆): Acetamide methyl singlet at δ 1.83 ppm (3H, s); Amide NH triplet at δ 8.25 ppm (1H, t). |

References

-

The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development - ACS Publications. URL:[Link]

-

Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC - NIH. URL:[Link]

-

A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. MDPI. URL:[Link]

- US9643939B1 - Process for the preparation of linezolid. Google Patents.

-

A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica. URL:[Link]

Sources

- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

Application Note: Precision N-Arylation of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one

[1]

Part 1: Strategic Analysis & Chemoselectivity[1]

The Substrate Challenge

The starting material, (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (CAS: 1319737-99-9), presents a classic "competing nucleophile" scenario.[1]

-

Site A (Exocyclic Amine): A primary alkyl amine (

).[1] It is unhindered and highly basic. Under standard alkylation or Pd-catalyzed conditions, this site reacts first. -

Site B (Endocyclic Carbamate N3): A secondary amide-like nitrogen.[1] It requires deprotonation or specific metal catalysis (Cu or Pd) to participate in coupling.[1]

Decision Matrix

Researchers must define the target moiety before selecting a protocol.

| Target Moiety | Reaction Type | Critical Pre-requisite | Application |

| N-Aryl Side Chain | None (Free amine is desired nucleophile) | Novel library generation; secondary amine analogs.[1] | |

| N-Aryl Ring (N3) | Goldberg (Cu) or Buchwald (Pd) | MANDATORY Protection of Side Chain | Synthesis of Linezolid , Radezolid , and bio-active cores.[1] |

Critical Warning: Attempting to N-arylate the Ring Nitrogen (N3) without protecting the exocyclic amine will result in exclusive or major arylation of the side chain.[1]

Part 2: Experimental Workflows

Logic Diagram: Reaction Pathway Selection

The following flow illustrates the decision process and necessary synthetic steps.

Caption: Decision tree for regioselective arylation. Path B requires masking the primary amine.

Part 3: Detailed Protocols

Protocol A: N-Arylation of the Ring Nitrogen (The "Linezolid" Route)

Objective: Synthesize N-aryl-2-oxazolidinones (e.g., 3-(3-fluoro-4-morpholinophenyl)-...) Pre-requisite: The starting material must be converted to (S)-N-((2-oxooxazolidin-5-yl)methyl)acetamide (or Boc-protected equivalent) prior to this step.[1][2]

Method: Copper-Catalyzed Goldberg Coupling

This method is preferred for its robustness and cost-effectiveness compared to Palladium, specifically for amide/carbamate arylation.[1]

Reagents:

-

Substrate: N-protected (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (1.0 equiv)

-

Aryl Halide: Aryl Iodide preferred (1.2 equiv).[1] Note: Aryl bromides require higher temps/ligands.[1]

-

Catalyst: CuI (Copper(I) Iodide) (10 mol%)[1]

-

Ligand: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) OR DMEDA.

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with the N-protected oxazolidinone substrate (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (0.1 equiv), and

(2.0 equiv).[1] -

Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

-

Ligand Addition: Add the diamine ligand (0.2 equiv) via syringe.[1]

-

Reaction: Seal the tube and heat to 95–110 °C for 12–24 hours.

-

Checkpoint: Monitor by HPLC/TLC.[1] The secondary carbamate NH is less reactive; ensure full conversion before stopping.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and copper residues.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).[1]

Mechanism of Action (Goldberg Cycle):

-

Ligation of Cu(I) by the diamine.[1]

-

Deprotonation of the oxazolidinone (N-H) by the base.[1]

-

Coordination of the amidate to Cu(I).[1]

-

Oxidative addition of Ar-I to form a Cu(III) intermediate.[1]

-

Reductive elimination to release the N-aryl product and regenerate Cu(I).[1]

Protocol B: N-Arylation of the Exocyclic Amine

Objective: Synthesize secondary amine derivatives while leaving the oxazolidinone ring intact. Substrate: Free amine (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one .[1]

Method: Palladium-Catalyzed Buchwald-Hartwig Amination

Since the primary amine is highly nucleophilic, mild Pd conditions are ideal to prevent side reactions at the ring nitrogen.

Reagents:

-

Substrate: (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (1.0 equiv)

-

Aryl Halide: Aryl Bromide or Chloride (1.0 equiv).[1]

-

Catalyst:

(1-2 mol%) or Pd(OAc)2.[1] -

Ligand: Xantphos or BINAP (for high selectivity).[1]

-

Base:

(1.5 equiv) or NaOtBu (Use NaOtBu with caution; it may deprotonate the ring N if in excess).[1] -

Solvent: Toluene or THF.

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with

(0.02 equiv), Ligand (0.04 equiv), and Base (1.5 equiv). Purge with inert gas ( -

Addition: Add the Aryl Halide and the Oxazolidinone amine substrate dissolved in degassed Toluene.

-

Reaction: Heat to 80 °C for 4–8 hours.

-

Note: Primary amines react rapidly.[1] Do not overheat, or you risk bis-arylation.

-

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Part 4: Data & Troubleshooting

Comparative Yields (Typical)

| Reaction Path | Catalyst System | Typical Yield | Major Impurity |

| Ring N-Arylation | CuI / Diamine | 75-90% | Unreacted SM; De-iodinated arene |

| Ring N-Arylation | Pd / Xantphos | 60-80% | Bis-arylation (if not optimized) |

| Side-Chain N-Arylation | Pd / BINAP | 85-95% | Bis-arylation (tertiary amine) |

Troubleshooting Guide

-

Problem: Low conversion in Ring N-arylation (Protocol A).

-

Problem: "Blue" product or copper contamination.

-

Solution: Wash the organic layer with 10%

or EDTA solution during workup to chelate residual copper.

-

-

Problem: Regioselectivity loss (mixture of N-arylation sites).

-

Solution: Verify the integrity of your protecting group on the exocyclic amine. A Boc group is stable; a simple acetyl group is usually stable but can hydrolyze under harsh basic conditions.[1]

-

Part 5: References

-

Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link[1]

-

Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link[1]

-

Cundy, D. J., & Forsyth, S. A. (2004). "CuI-catalyzed N-arylation of 2-oxazolidinones." Tetrahedron Letters. Link[1]

-